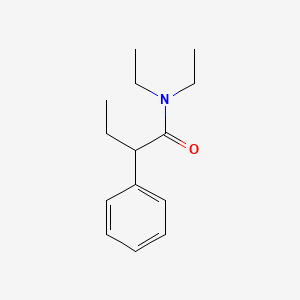

N,N-diethyl-2-phenylbutanamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMAIDOENHTYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92321-53-4 | |

| Record name | N,N-diethyl-2-phenylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2-phenylbutanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylbutanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials, 2-phenylbutanoic acid and diethylamine, are reacted in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N,N-diethyl-2-phenylbutanoic acid.

Reduction: Formation of N,N-diethyl-2-phenylbutylamine.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-phenylbutanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

- N,N-Dimethyl-2-ethylbutyramide (CAS 31499-97-5): Molecular formula: C₈H₁₇NO. Lacks the phenyl group and features dimethyl instead of diethyl substituents on nitrogen. Reduced steric bulk and hydrophobicity compared to the target compound .

- Safety data (NOELs) are unavailable, limiting toxicological comparison .

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS 51816-17-2): Shorter acetamide backbone with a diethylaminoethyl group. Increased basicity due to the tertiary amine, contrasting with the neutral amide in the target compound .

Aromatic Ring Modifications

- 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide: Features a nitro group on the phenyl ring, introducing electron-withdrawing effects. Likely lower metabolic stability compared to the non-nitrated target compound .

- Shorter acetamide chain reduces lipophilicity relative to the butanamide backbone .

Carbon Chain Length and Functional Groups

- 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1): Additional acetyl and methyl groups on the butanamide chain.

- N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 1020056-51-2): Extended carbon chain with chlorophenoxy and amino groups. Higher molecular weight (357.21 g/mol) and complexity, likely altering pharmacokinetics .

Biological Activity

N,N-Diethyl-2-phenylbutanamide, also known by its CAS number 92321-53-4, is an organic compound with significant implications in pharmacology and medicinal chemistry. This compound belongs to the class of amides and has garnered attention due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21NO

- Molecular Weight : 219.32 g/mol

- Structure : The compound features a diethylamino group and a phenylbutanamide backbone, which contributes to its biological activity.

This compound exhibits various biological activities that can be attributed to its structural characteristics. The amide bond allows for interaction with biological macromolecules, while the phenyl group can engage in π-π stacking interactions. Research indicates that this compound may act on several targets, including:

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Antihistaminic Activity : A study referenced in a patent suggests that structurally similar compounds have demonstrated antihistaminic properties, indicating that this compound may also possess this activity .

- Calcium Channel Effects : Research on related compounds shows promising results in reversing calcium channel blockades, suggesting potential applications in managing cardiac arrhythmias and other cardiovascular disorders .

- Glycolysis Inhibition : Although direct evidence for this compound is sparse, analogs have been shown to inhibit glycolytic enzymes effectively, which may provide a therapeutic avenue for targeting metabolic dysregulation in cancer cells .

Q & A

Q. What are the recommended safety protocols and handling considerations for N,N-diethyl-2-phenylbutanamide in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure. Due to its potential volatility, experiments should be conducted in a fume hood with proper ventilation. Waste disposal requires segregation in labeled, airtight containers and coordination with certified hazardous waste management services to prevent environmental contamination . For structural analogs like N,N-diethyl-4-fluorobenzamide, similar protocols apply, emphasizing avoidance of inhalation and skin contact .

Q. What synthetic methodologies are effective for preparing this compound?

A multi-step approach can be adapted from related acetamide syntheses. For example, substituted phenols or benzoic acid derivatives may serve as starting materials. Reacting 2-phenylbutyric acid with thionyl chloride generates the acyl chloride intermediate, followed by nucleophilic substitution with diethylamine under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by (e.g., δ 1.2 ppm for diethyl CH, δ 4.1 ppm for CONEt) ensure product integrity. Yields can be optimized by controlling reaction temperature (0–5°C for acylation) .

Q. How can researchers validate the purity and structural identity of this compound?

Combine analytical techniques:

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>99%).

- Spectroscopy : Compare experimental and data with computational predictions (e.g., DFT calculations). For example, the carbonyl carbon (C=O) typically resonates at ~170 ppm in .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

Contradictions often arise from conformational isomerism or solvent effects. For example, unexpected splitting may indicate restricted rotation around the amide bond. Solutions include:

- Variable-temperature NMR to observe coalescence of split peaks.

- Computational modeling (e.g., Gaussian software) to simulate spectra under different conformations.

- Cross-validation with X-ray crystallography for solid-state structure elucidation .

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Functional Group Modification : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO or -CF) to assess impact on bioactivity.

- Enzyme Assays : Use fluorescence-based kinetic assays to measure inhibition constants () against target enzymes (e.g., proteases or kinases).

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes and affinity to receptor sites .

Q. What advanced spectroscopic techniques are critical for studying the solvation effects on this compound?

- FT-IR Spectroscopy : Monitor shifts in the amide I band (1600–1700 cm) to assess hydrogen bonding in polar vs. nonpolar solvents.

- Dielectric Relaxation Spectroscopy : Measure dipole relaxation times to quantify solvent-solute interactions.

- 2D NOESY NMR : Detect spatial proximity between solvent molecules and the compound’s hydrophobic/ hydrophilic regions .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously, as minor variations can alter yields or byproduct profiles .

- Contradiction Mitigation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to distinguish experimental noise from genuine anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.